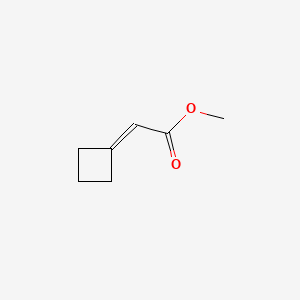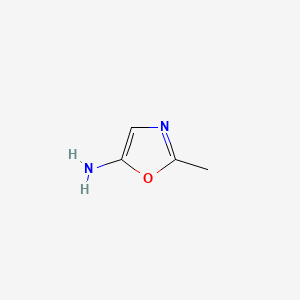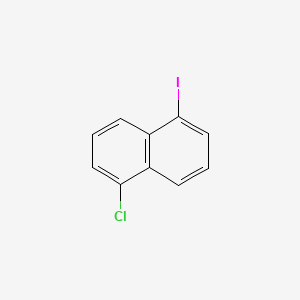![molecular formula C11H27NO6SSi B599507 3-{[DIMETIL(3-TRIMETOXISILIL)PROPIL]AMONIO}PROPANO-1-SULFONATO, tech 95 CAS No. 151778-80-2](/img/structure/B599507.png)
3-{[DIMETIL(3-TRIMETOXISILIL)PROPIL]AMONIO}PROPANO-1-SULFONATO, tech 95
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE, tech 95 is an organic cationic surfactant. It is a white solid powder with good surface activity and dispersion properties. The compound is easily soluble in water and has good wetting and lubricating properties. It also possesses certain antistatic properties .
Aplicaciones Científicas De Investigación
3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and dispersant in various chemical processes.
Biology: The compound’s antistatic properties make it useful in biological assays and experiments where static interference needs to be minimized.
Medicine: It is explored for its potential in drug delivery systems due to its solubility and surface activity.
Industry: The compound is used in surface modification, adhesion promotion, and corrosion inhibition.
Métodos De Preparación
The preparation of 3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE typically involves organic synthesis methods. One common synthetic route includes the reaction of dimethylvinylchlorosilane with 3-methoxypropyltrimethylchlorosilane to form an intermediate compound. This intermediate is then reacted with propane-1-sulfonic acid to yield the final product . Industrial production methods often follow similar synthetic routes but may involve optimization for large-scale production.
Análisis De Reacciones Químicas
3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE undergoes various chemical reactions, including:
Hydrolysis: The compound reacts slowly with moisture or water, leading to hydrolysis.
Substitution Reactions: The presence of the trimethoxysilyl group allows for substitution reactions, particularly with nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include water, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE involves its interaction with surfaces and interfaces. The trimethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The sulfonate group provides hydrophilicity, enhancing the compound’s solubility and dispersion in aqueous environments. These interactions are crucial for its effectiveness as a surfactant and dispersant .
Comparación Con Compuestos Similares
3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE is unique due to its combination of a trimethoxysilyl group and a sulfonate group. Similar compounds include:
N-propyltrimethoxysilane-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine: Shares similar functional groups but may differ in specific properties and applications.
3-{[dimethyl(3-trimethoxysilyl)propyl]ammonio}propane-1-sulfonate, 50% in methanol: A variant with different solvent composition.
These compounds share some properties but differ in their specific applications and effectiveness in various contexts.
Propiedades
IUPAC Name |
3-[dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO6SSi/c1-12(2,8-6-10-19(13,14)15)9-7-11-20(16-3,17-4)18-5/h6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNQVXFIWQMDDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC[Si](OC)(OC)OC)CCCS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO6SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)




